molecular formula C13H16BrNO3 B1411868 3-Bromo-4-(piperidin-4-yloxy)benzoic acid methyl ester CAS No. 2120575-14-4

3-Bromo-4-(piperidin-4-yloxy)benzoic acid methyl ester

Cat. No.: B1411868
CAS No.: 2120575-14-4
M. Wt: 314.17 g/mol
InChI Key: SVWPERPOHJNFLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(piperidin-4-yloxy)benzoic acid methyl ester (CAS 2120575-14-4) is a brominated benzoic acid derivative with a molecular weight of 314.17 g/mol and the molecular formula C 13 H 16 BrNO 3 . This compound is a versatile synthetic intermediate in medicinal chemistry, combining a lipophilic piperidine ring with polar ester and ether functionalities . Its primary research value lies in its application for synthesizing kinase inhibitors and receptor modulators . Preliminary studies indicate that this compound and its derivatives exhibit promising biological activities, including anticancer activity through the inhibition of cancer cell proliferation . It has been investigated for its ability to inhibit specific enzymes like FLT3 and DRAK kinases, which are critical in hematological malignancies and other diseases . The piperidine moiety may also facilitate binding to various receptors, suggesting potential for developing neuroactive drugs . The mechanism of action is believed to involve strong binding affinity to target proteins, such as kinase ATP-binding pockets, and the modulation of key signal transduction pathways associated with cell proliferation and survival . For laboratory handling, it is recommended to store the compound at -4°C for short-term (1-2 weeks) or at -20°C for longer periods (1-2 years) . Researchers should wear appropriate personal protective equipment, including protective glasses, gloves, and a lab coat, to avoid skin contact or inhalation . Attention: This product is for research use only. It is not intended for human or veterinary use .

Properties

IUPAC Name

methyl 3-bromo-4-piperidin-4-yloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c1-17-13(16)9-2-3-12(11(14)8-9)18-10-4-6-15-7-5-10/h2-3,8,10,15H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWPERPOHJNFLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OC2CCNCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Bromo-4-(piperidin-4-yloxy)benzoic acid methyl ester is a synthetic compound that belongs to the class of brominated benzoic acid derivatives. This compound has garnered interest in the scientific community for its potential biological activities, particularly in pharmacology and medicinal chemistry. The unique structural features of this compound, including the bromine atom and piperidine ring, suggest various mechanisms of action that could influence its biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C13H16BrNO3, with a molecular weight of approximately 302.18 g/mol. The structure consists of a benzene ring substituted with a bromine atom at the 3-position, a piperidine ring at the 4-position, and a methyl ester functional group.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies have shown that derivatives of brominated benzoic acids can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapy .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and other diseases. For example, it may interact with kinases such as FLT3, which is critical in hematological malignancies .
  • Receptor Binding : The piperidine moiety may facilitate binding to various receptors, potentially influencing neurotransmitter systems. This aspect could be explored for developing neuroactive drugs.

The mechanism by which this compound exerts its biological effects may involve:

  • Binding Affinity : The compound's structural components allow it to bind effectively to target proteins or receptors, modifying their activity.
  • Signal Transduction Modulation : It may influence signaling pathways associated with cell proliferation and survival, particularly in cancer cells.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds or structural analogs:

  • Cytotoxicity Studies : In vitro assays have demonstrated that similar brominated compounds exhibit IC50 values ranging from nanomolar to micromolar concentrations against various cancer cell lines. For example, a study indicated that certain derivatives showed strong inhibitory activity against DRAK1 and DRAK2 kinases .
  • Pharmacological Potential : Research on piperidine derivatives highlighted their potential as therapeutic agents due to their ability to modulate receptor activity and enzyme function. Specific studies have shown promising results regarding their efficacy against specific cancer types and other diseases.

Safety and Toxicology

While exploring the biological activity of this compound, it is crucial to consider its safety profile:

  • Toxicity Assessments : Related compounds have been evaluated for acute toxicity and potential adverse effects on development. Some studies indicated low risks when used in controlled concentrations; however, further investigations are necessary to establish safety margins for clinical applications .

Comparison with Similar Compounds

3-Bromo-4-(pyrrolidin-3-yloxy)-benzoic Acid Methyl Ester (CAS 2204561-93-1)

  • Molecular Formula: C₁₂H₁₄BrNO₃
  • Molecular Weight : 300.1485 g/mol
  • Key Differences: The piperidine ring (6-membered) is replaced with a pyrrolidine (5-membered), reducing steric bulk and altering conformational flexibility. Impact: Lower molecular weight and altered ring size could influence solubility and binding affinity in biological targets.

3-Bromo-4-(isopentyloxy)benzoic Acid (CAS 881596-09-4)

  • Molecular Formula : C₁₂H₁₅BrO₃
  • Key Differences: The piperidinyloxy group is replaced with an aliphatic isopentyloxy (3-methylbutoxy) chain .

3-Bromo-4-(difluoromethoxy)benzoic Acid Methyl Ester

  • Key Differences :
    • The piperidinyloxy group is substituted with a difluoromethoxy (-OCF₂H) group .
    • Impact : The electron-withdrawing fluorine atoms enhance metabolic stability by resisting oxidative cleavage. This substitution is common in drugs targeting central nervous system disorders.

3-Bromo-4-(piperidin-1-ylmethyl)benzoic Acid (CAS 1131594-42-7)

  • Molecular Formula: C₁₃H₁₆BrNO₂
  • Key Differences :
    • The ether oxygen in the target compound is replaced with a methylene-linked piperidine (N-methylpiperazinyl group) .
    • Impact : The basic piperidine nitrogen introduces a positive charge at physiological pH, altering solubility and receptor interactions.

3-Bromo-4-hydroxy-5-methoxy-benzoic Acid Methyl Ester

  • Key Differences :
    • The piperidinyloxy group is absent; instead, hydroxyl and methoxy groups occupy positions 4 and 5 .
    • Impact : Increased polarity due to hydroxyl groups enhances water solubility but may reduce blood-brain barrier penetration.

Structural and Functional Analysis Table

Compound Name CAS Number Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-Bromo-4-(piperidin-4-yloxy)benzoic acid methyl ester 2120575-14-4 Piperidin-4-yloxy C₁₃H₁₆BrNO₃ 314.175 Intermediate for EDG2 receptor inhibitors
3-Bromo-4-(pyrrolidin-3-yloxy)-benzoic acid methyl ester 2204561-93-1 Pyrrolidin-3-yloxy C₁₂H₁₄BrNO₃ 300.1485 Potential kinase inhibitor scaffold
3-Bromo-4-(isopentyloxy)benzoic acid 881596-09-4 Isopentyloxy (3-methylbutoxy) C₁₂H₁₅BrO₃ 287.16 Lipophilic analog for prodrug design
3-Bromo-4-(difluoromethoxy)benzoic acid methyl ester N/A Difluoromethoxy C₉H₇BrF₂O₃ 293.06 Enhanced metabolic stability
3-Bromo-4-(piperidin-1-ylmethyl)benzoic acid 1131594-42-7 Piperidin-1-ylmethyl C₁₃H₁₆BrNO₂ 298.18 Pharmaceutical intermediate (e.g., antitumor agents)

Q & A

Q. What are the optimal synthetic routes for preparing 3-bromo-4-(piperidin-4-yloxy)benzoic acid methyl ester, and how can reaction yields be improved?

The synthesis typically involves multi-step reactions, including esterification of bromo-substituted benzoic acids followed by cross-coupling with piperidine derivatives. For example, bromo-substituted benzoic acids undergo Fisher esterification using methanol and H2SO4 to form the methyl ester intermediate . Subsequent coupling with piperidin-4-ol can be achieved via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with ligands like Xantphos to enhance reaction efficiency . Yield optimization requires careful control of reaction parameters:

  • Catalyst selection : Tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) improves coupling efficiency .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates.
  • Temperature : Reactions are often conducted at 80–120°C to balance kinetics and side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical workflows combine chromatographic and spectroscopic methods:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% typically required) .
  • NMR : 1H/13C NMR confirms regiochemistry (e.g., piperidinyloxy substitution at C4: δ 3.5–4.0 ppm for ether-linked protons) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z calculated for C13H15BrNO3) .

Q. What are common impurities observed during synthesis, and how are they resolved?

Key impurities include:

  • Unreacted bromo-ester intermediates : Residual starting materials are removed via silica gel chromatography (hexane/ethyl acetate gradient) .
  • Dehalogenation byproducts : Trace Pd catalysts may reduce bromine; post-reaction chelation with EDTA or activated charcoal minimizes this .
  • Piperidine oxidation products : Storage under inert atmosphere (N2/Ar) prevents amine degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, ester vs. carboxylic acid) influence biological activity?

The bromine atom enhances electrophilicity for nucleophilic substitution in drug discovery contexts, while the methyl ester improves cell permeability compared to the free acid . Computational docking studies (e.g., using AutoDock Vina) reveal that the piperidinyloxy group engages in hydrogen bonding with target proteins (e.g., kinase ATP-binding pockets) . Replacing bromine with smaller halogens (e.g., Cl) reduces steric hindrance but may lower binding affinity .

Q. What strategies resolve contradictions in reaction outcomes reported across studies (e.g., divergent yields or byproducts)?

Discrepancies often arise from ligand/catalyst ratios or solvent effects. For example:

  • Ligand-dependent efficiency : Xantphos outperforms biphenylphosphines in Pd-mediated couplings due to better stabilization of oxidative addition intermediates .
  • Solvent polarity : Higher polarity solvents (e.g., DMSO) favor SNAr mechanisms in piperidine coupling, reducing side reactions .
    Method replication should include detailed reaction logs (e.g., moisture levels, Pd catalyst lot variability).

Q. How can researchers validate the compound’s mechanism of action in biological assays?

  • Target engagement assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity to putative targets (e.g., GPCRs or kinases) .
  • Metabolic stability : Incubate with liver microsomes to assess ester hydrolysis rates (LC-MS monitoring) .
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing piperidine with morpholine) to correlate structural features with potency .

Q. What computational tools predict the compound’s reactivity and pharmacokinetic properties?

  • Reactivity : DFT calculations (Gaussian 09) model transition states for bromine substitution reactions .
  • ADME : SwissADME predicts logP (~2.5), suggesting moderate lipophilicity, and high gastrointestinal absorption .
  • Toxicity : ProTox-II identifies potential hepatotoxicity risks linked to the bromine moiety .

Q. How can researchers address challenges in scaling up synthesis for preclinical studies?

  • Continuous flow chemistry : Reduces reaction time and improves heat management for exothermic steps (e.g., esterification) .
  • Purification : Switch from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for gram-scale batches .
  • Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-(piperidin-4-yloxy)benzoic acid methyl ester
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-(piperidin-4-yloxy)benzoic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.